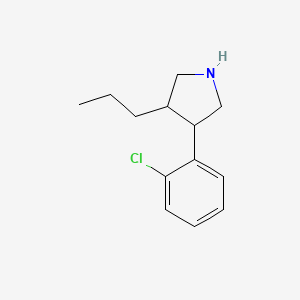![molecular formula C12H17NO B13211967 [3-(4-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13211967.png)
[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C₁₂H₁₇NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-methylphenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylphenyl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylphenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These can include the use of microwave-assisted organic synthesis (MAOS) to enhance reaction rates and yields. The process may also involve the use of continuous flow reactors to ensure consistent production quality and quantity.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nitration of the aromatic ring can introduce nitro groups at specific positions.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Methylphenyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound has potential applications as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(4-Methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The 4-methylphenyl group can enhance binding affinity through π-π interactions with aromatic residues in the target proteins. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Prolinol: A hydroxylated derivative of pyrrolidine with applications in asymmetric synthesis.
Pyrrolidine-2-one: A lactam derivative with diverse biological activities.
Uniqueness
[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol is unique due to the presence of both the pyrrolidine ring and the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[3-(4-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)12(9-14)6-7-13-8-12/h2-5,13-14H,6-9H2,1H3 |
InChI Key |
RPGAWXKVKUKLFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4S)-3-[(Pentan-3-yl)amino]piperidin-4-ol](/img/structure/B13211890.png)
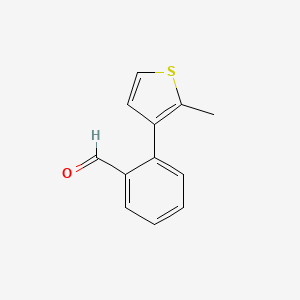
![3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211908.png)
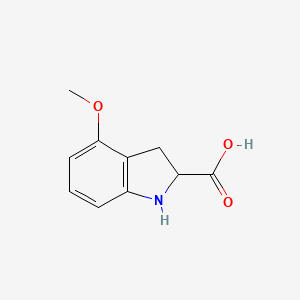
![1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13211915.png)
![4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211918.png)
![1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B13211928.png)
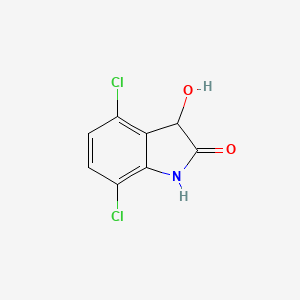
![(Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13211940.png)
![2-[3-(Aminooxy)azetidin-3-yl]acetic acid](/img/structure/B13211948.png)
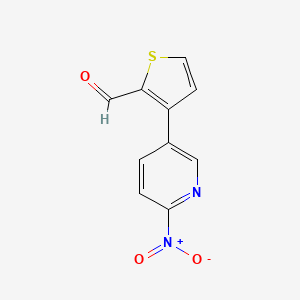
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde](/img/structure/B13211966.png)
